Eremomycin - 110865-90-2

Eremomycin

Catalog Number: EVT-267620
CAS Number: 110865-90-2
Molecular Formula: C73H89ClN10O26
Molecular Weight: 1558.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Eremomycin is an antibiotic that can be used intramuscularly due to low toxicity.
Source

Eremomycin is produced by the fermentation of Amycolatopsis orientalis. This organism is known for its ability to synthesize various bioactive compounds, including antibiotics. The isolation and characterization of eremomycin from this microbial source have been extensively studied, highlighting its potential as an alternative treatment for resistant bacterial infections .

Classification

Eremomycin belongs to the class of glycopeptide antibiotics. It is classified based on its chemical structure and mechanism of action, which involves inhibiting bacterial cell wall synthesis. This classification places it alongside other notable antibiotics like vancomycin and teicoplanin, which share similar mechanisms but differ in their specific structures and antibacterial spectra .

Synthesis Analysis

Methods

The synthesis of eremomycin can be achieved through various methods, including fermentation and semi-synthetic modifications. The fermentation process involves cultivating Amycolatopsis orientalis under controlled conditions to maximize yield. Recent advances have also focused on synthesizing derivatives of eremomycin to enhance its antibacterial properties.

One notable method involves the condensation of eremomycin with various amines to create aminoalkylamides. This process typically uses coupling reagents such as PyBOP (benzotriazole-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) and diisopropylethylamine to facilitate the amidation reaction. The yields for these reactions generally range from 47% to 67%, depending on the specific conditions employed .

Technical Details

The synthesis often employs high-performance liquid chromatography for purification and characterization techniques such as high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy to confirm the structure and purity of the synthesized compounds .

Molecular Structure Analysis

Structure

Eremomycin has a complex molecular structure characterized by a glycopeptide backbone that includes multiple sugar moieties. Its structural formula can be represented as follows:

C66H81N13O24C_{66}H_{81}N_{13}O_{24}

This formula indicates that eremomycin consists of 66 carbon atoms, 81 hydrogen atoms, 13 nitrogen atoms, and 24 oxygen atoms, reflecting its intricate glycosidic linkages and peptide bonds.

Data

The molecular weight of eremomycin is approximately 1,227 g/mol. The presence of disaccharide units contributes to its solubility properties and biological activity. Eremomycin also exhibits dimerization behavior in aqueous solutions, which can influence its pharmacological effects .

Chemical Reactions Analysis

Reactions

Eremomycin undergoes several chemical reactions that are critical for its activity and modification. One key reaction is amidation, where carboxylic acid groups react with amines to form amides. This reaction is crucial for synthesizing various derivatives that may exhibit enhanced antibacterial properties.

Technical Details

The amidation process typically requires specific conditions to optimize yield and selectivity towards primary amines. Reaction conditions often include a solvent system conducive to solubilizing both reactants while minimizing side reactions. For example, using a mixture of solvents such as dimethylformamide or dichloromethane can facilitate better interaction between the reactants .

Mechanism of Action

Eremomycin exerts its antibacterial effects primarily through inhibition of bacterial cell wall synthesis. It binds specifically to the D-alanyl-D-alanine terminus of nascent peptidoglycan precursors, preventing their incorporation into the growing cell wall. This action leads to cell lysis and death in susceptible bacteria.

Process

The binding affinity of eremomycin to its target site is crucial for its effectiveness against resistant strains. Its mechanism shares similarities with vancomycin but differs in binding dynamics due to structural variations that affect dimerization and interaction with bacterial membranes .

Data

Studies have shown that eremomycin's antibacterial activity is significantly influenced by its concentration and the presence of specific substituents in modified derivatives, which can enhance or diminish its efficacy against various bacterial strains .

Physical and Chemical Properties Analysis

Physical Properties

Eremomycin typically appears as a white to off-white powder. It is soluble in water, which facilitates its use in clinical formulations.

Chemical Properties

Eremomycin has a pH range stability between 4-7, making it suitable for formulation in various pharmaceutical preparations. Its stability can be affected by light exposure and temperature; therefore, proper storage conditions are essential for maintaining its potency.

Relevant Data or Analyses

Characterization studies using techniques such as infrared spectroscopy and mass spectrometry provide insights into functional groups present in eremomycin, confirming its structure and purity .

Applications

Eremomycin has significant applications in scientific research, particularly in microbiology and pharmacology. Its primary use is as an antibiotic agent against Gram-positive bacterial infections, especially those resistant to conventional treatments.

Scientific Uses:

  • Antimicrobial research: Eremomycin serves as a model compound for studying antibiotic resistance mechanisms.
  • Drug development: Modified derivatives are being explored for enhanced efficacy against resistant pathogens.
  • Clinical applications: Investigated for potential use in treating serious infections caused by resistant strains like methicillin-resistant Staphylococcus aureus .
Biosynthetic Pathways and Genetic Regulation of Eremomycin Production

Actinomycete Strain INA-238 as a Source of Eremomycin

Eremomycin is a clinically significant glycopeptide antibiotic produced by the actinomycete strain Amycolatopsis sp. INA-238, first isolated from soil ecosystems. This Gram-positive bacterium belongs to the same genus as vancomycin producers but exhibits distinct genetic and metabolic characteristics that favor eremomycin biosynthesis. The strain’s genome harbors a ~65 kb biosynthetic gene cluster (BGC) encoding all necessary machinery for eremomycin assembly, modification, and export. Compared to vancomycin-producing strains, INA-238 demonstrates superior efficiency in the biosynthesis of heptapeptide core scaffolds due to evolutionary adaptations in its precursor supply pathways. Notably, this strain exhibits enhanced resistance to eremomycin’s antimicrobial effects via chromosomal mutations in cell wall biosynthesis genes, allowing autoimmunity during production phases [5] [9].

Enzymatic Machinery for Glycopeptide Core Assembly

The eremomycin aglycone backbone is synthesized through a nonribosomal peptide synthetase (NRPS)-dependent pathway. This enzymatic cascade involves seven modules organized in three multidomain proteins (ErmA, ErmB, and ErmC) that catalyze the sequential activation, thiolation, and condensation of specific amino acid residues. Key domains include adenylation (A) domains selective for non-proteinogenic precursors like hydroxyphenylglycine and β-hydroxytyrosine, peptidyl carrier protein (PCP) domains for substrate shuttling, and condensation (C) domains forming peptide bonds. The NRPS assembly line initiates with L-Leu activation by ErmA, followed by iterative elongation to generate the linear heptapeptide chain. Critical to bioactivity is the oxidative crosslinking catalyzed by cytochrome P450 oxidases (ErmO1-ErmO3), which introduce three essential aryl-aryl ether bonds between residues 2–4, 4–6, and 5–7, conferring structural rigidity essential for target binding [3] [6] [9].

Role of Nonribosomal Peptide Synthetases (NRPS) in Eremomycin Biosynthesis

Eremomycin’s NRPS system exemplifies a type IV trans-acting assembly line characterized by dynamic protein-protein interactions and intermediate channeling. Each module’s adenylation domain exhibits stringent substrate specificity:

  • Module 1: Hydroxyphenylglycine (HPG)
  • Module 2: β-Hydroxytyrosine (β-HT)
  • Module 3: Asparagine (Asn)
  • Module 4: HPG
  • Module 5: β-HT
  • Module 6: Tyrosine (Tyr)
  • Module 7: 3,5-Dihydroxyphenylglycine (DHPG)

Epimerization domains in modules 1, 4, and 7 convert L- to D-amino acids, critical for receptor recognition. Termination occurs via a thioesterase domain catalyzing macrolactamization between DHPG and HPG to form the cyclic heptapeptide scaffold. Table 1 summarizes the NRPS module-domain organization [3] [6] [10].

Table 1: NRPS Module Organization in Eremomycin Biosynthesis

ModuleDomain OrganizationAmino Acid IncorporatedStereochemistry
ErmA-M1C-A-PCP-EpHPGD-configuration
ErmA-M2C-A-PCP-Oxβ-HTL-configuration
ErmB-M3C-A-PCPAsnL-configuration
ErmB-M4C-A-PCP-EpHPGD-configuration
ErmC-M5C-A-PCPβ-HTL-configuration
ErmC-M6C-A-PCP-OxTyrL-configuration
ErmC-M7C-A-PCP-Ep-TEDHPGD-configuration

Abbreviations: C – condensation; A – adenylation; PCP – peptidyl carrier protein; Ep – epimerization; Ox – oxidation; TE – thioesterase

Glycosylation Modifications: Epimerization and Sugar Attachment Mechanisms

Following macrocyclization, eremomycin undergoes sequential glycosylation by glycosyltransferases (GTs) ErmG1 and ErmG2. ErmG1 first attaches D-glucose to the 4-OH group of residue 4 (HPG) via β-1,4-linkage. ErmG2 then transfers the rare aminosugar vancosamine to the 2-OH of glucose, forming an α-1,2-glycosidic bond. Vancosamine biosynthesis requires four dedicated enzymes: ErmV synthesizes TDP-4-keto-6-deoxy-D-glucose; ErmE catalyzes transamination; ErmD installs N-methylation; and ErmS epimerizes C-3 and C-5 positions. The disaccharide moiety profoundly enhances solubility and target affinity—removal reduces activity 8-fold against Staphylococcus aureus. Epimerization at the vancosamine attachment site is mediated by a PLP-dependent epimerase (ErmEpi), converting UDP-GlcNAc to UDP-ManNAc for incorporation. Table 2 contrasts eremomycin and vancomycin glycosylation patterns [4] [5] [7].

Table 2: Glycosylation Profiles of Eremomycin vs. Vancomycin

FeatureEremomycinVancomycin
Sugar 1D-GlucoseD-Glucose
Sugar 2L-EpivancosamineL-Vancosamine
Attachment SiteResidue 4 (HPG)Residue 4 (HPG)
Glycosyltransferase 1ErmG1 (β-1,4-linkage)GtfB (β-1,4-linkage)
Glycosyltransferase 2ErmG2 (α-1,2-linkage)GtfA (α-1,2-linkage)
Key Aminosugar ModifierErmS (C-5 epimerase)VioK (C-3 ketoreductase)
Impact on MIC902-fold lower vs. vancomycin in MSSAReference value

Regulatory Genes and Environmental Factors Influencing Eremomycin Yield

Eremomycin biosynthesis is governed by a hierarchical regulatory network. The pathway-specific activator ErmR (a Streptomyces antibiotic regulatory protein, SARP) binds to promoter regions upstream of NRPS genes, inducing expression under phosphate limitation. Global regulators include the gamma-butyrolactone receptor ErmG, which quenches biosynthesis at high cell density, and the two-component system ErmK/ErmS, responding to nitrogen availability. Environmental optimization studies reveal critical process parameters:

  • Optimal phosphate: 5–10 mM (higher levels repress biosynthesis)
  • Temperature: 28°C (yields decrease 50% at 32°C)
  • Carbon source: Sucrose > glucose > glycerol (sucrose yields 1.8 g/L vs. 0.9 g/L for glucose)
  • Trace elements: Zn²⁺ (0.1 mM) boosts titers 40% via metallo-regulator activation

Strain engineering approaches have successfully overexpressed ErmR and deleted the repressor ErmN, increasing yields from 0.5 g/L to 3.2 g/L in fed-batch fermentations. Table 3 outlines key regulatory factors and engineering strategies [8] [9].

Table 3: Regulatory Factors and Yield Optimization in Eremomycin Production

Regulatory ElementFunctionEngineering ApproachYield Impact
ErmR (SARP)Activates NRPS transcriptionConstitutive expression+150–200%
ErmG (GBL receptor)Quorum-sensing repressorDeletion+80%
ErmK/ErmS (TCS)Nitrogen starvation responseErmS point mutation (H149A)+120%
PhoP (global)Phosphate regulationLow-phosphate fermentation+90%
Zinc uptake regulatorMetal cofactor supplyZn²⁺ supplementation (0.1 mM)+40%

Semisynthetic Derivatives and Structure-Activity Relationships

Properties

CAS Number

110865-90-2

Product Name

Eremomycin

IUPAC Name

(1S,2R,18R,19R,22S,25R,28R,40S)-2-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-48-[(2S,3R,4S,5S,6R)-3-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-15-chloro-18,32,35,37-tetrahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3(50),4,6(49),8(48),9,11,14,16,29(45),30,32,34(39),35,37,46-pentadecaene-40-carboxylic acid

Molecular Formula

C73H89ClN10O26

Molecular Weight

1558.0 g/mol

InChI

InChI=1S/C73H89ClN10O26/c1-27(2)16-39(78-7)64(95)83-54-56(90)32-11-15-43(38(74)18-32)106-45-20-33-19-44(60(45)110-71-61(58(92)57(91)46(26-85)107-71)109-49-25-73(6,77)63(94)29(4)104-49)105-35-12-8-30(9-13-35)59(108-48-24-72(5,76)62(93)28(3)103-48)55-69(100)82-53(70(101)102)37-21-34(86)22-42(88)50(37)36-17-31(10-14-41(36)87)51(66(97)84-55)81-67(98)52(33)80-65(96)40(23-47(75)89)79-68(54)99/h8-15,17-22,27-29,39-40,46,48-49,51-59,61-63,71,78,85-88,90-94H,16,23-26,76-77H2,1-7H3,(H2,75,89)(H,79,99)(H,80,96)(H,81,98)(H,82,100)(H,83,95)(H,84,97)(H,101,102)/t28-,29-,39+,40-,46+,48-,49-,51+,52+,53-,54+,55-,56+,57+,58-,59+,61+,62-,63-,71-,72-,73-/m0/s1

InChI Key

UECIPBUIMXSXEI-BNSVOVDNSA-N

SMILES

CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C(C(=O)NC(C(=O)NC5C(=O)NC7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)C(NC(=O)C(C(C1=CC=C(O4)C=C1)OC1CC(C(C(O1)C)O)(C)N)NC7=O)C(=O)O)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)CO)O)O)(C)N)O

Solubility

Soluble in DMSO

Synonyms

8-82846B
A 82846A
A82846A
eremomycin

Canonical SMILES

CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C(C(=O)NC(C(=O)NC5C(=O)NC7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)C(NC(=O)C(C(C1=CC=C(O4)C=C1)OC1CC(C(C(O1)C)O)(C)N)NC7=O)C(=O)O)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)CO)O)O)(C)N)O

Isomeric SMILES

C[C@H]1[C@@H]([C@@](C[C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)[C@H]([C@H](C(=O)N[C@H](C(=O)N[C@H]5C(=O)N[C@@H]7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)[C@H](NC(=O)[C@H]([C@@H](C1=CC=C(O4)C=C1)O[C@H]1C[C@]([C@H]([C@@H](O1)C)O)(C)N)NC7=O)C(=O)O)CC(=O)N)NC(=O)[C@@H](CC(C)C)NC)O)Cl)CO)O)O)(C)N)O

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